molecular formula C18H15FN2O2 B2854979 (E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile CAS No. 136562-92-0

(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile

Cat. No. B2854979
CAS RN: 136562-92-0
M. Wt: 310.328
InChI Key: AYTVPEBCFIBJOR-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile, commonly known as DMAFBP, is a synthetic organic compound with a wide range of applications in scientific research. DMAFBP is a fluorinated derivative of the compound 2-propenenitrile, and is widely used in studies of biochemical and physiological effects. In particular, DMAFBP has been used in studies of enzyme inhibition and enzyme-catalyzed reactions, as well as in studies of drug-receptor interactions. Additionally, its unique structure makes it useful in studies of the mechanism of action of drugs and other compounds.

Mechanism of Action

The mechanism of action of DMAFBP is not completely understood, but it is believed that it binds to the active site of enzymes, blocking their activity. Additionally, it is believed that DMAFBP can bind to certain drug receptors, affecting the activity of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAFBP are not well understood. However, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and physiological processes. Additionally, it has been shown to bind to certain drug receptors, which can affect the activity of the drug.

Advantages and Limitations for Lab Experiments

The main advantage of DMAFBP is its unique structure, which makes it useful in studies of the mechanism of action of drugs and other compounds. Additionally, it is relatively easy to synthesize and can be separated from by-products using column chromatography. The main limitation of DMAFBP is that its mechanism of action is not completely understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on DMAFBP. These include further studies of its mechanism of action, studies of its effects on biochemical pathways and physiological processes, and studies of its interaction with drug receptors. Additionally, further studies of its synthesis and separation methods could lead to more efficient and cost-effective production of DMAFBP. Finally, further studies of its potential applications in drug discovery and development could lead to new and more effective drugs.

Synthesis Methods

The synthesis of DMAFBP is typically achieved by the reaction of 3-fluorophenoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction takes place in an aqueous solution at a temperature of around 80-90°C. The reaction produces a mixture of the desired product and by-products, which must be separated by column chromatography or other methods.

Scientific Research Applications

DMAFBP has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450 enzymes, and has been used to study the mechanism of action of drugs and other compounds. Additionally, DMAFBP has been used in studies of drug-receptor interactions and in studies of the biochemical and physiological effects of drugs and other compounds.

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-21(2)12-13(11-20)18(22)16-8-3-4-9-17(16)23-15-7-5-6-14(19)10-15/h3-10,12H,1-2H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVPEBCFIBJOR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile

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